4-Butylphenyl 4-(heptyloxy)benzoate
Description
4-Butylphenyl 4-(heptyloxy)benzoate is a benzoate ester derivative characterized by a 4-butylphenyl group esterified to a 4-(heptyloxy)benzoic acid moiety. The compound features a rigid aromatic core (benzoate) with a flexible heptyloxy chain at the para position and a terminal butylphenyl group. Such structural attributes are typical of liquid crystalline (LC) materials, where the balance between rigidity (aromatic rings) and flexibility (alkyl chains) enables mesophase formation. The heptyloxy chain (C7H15O) provides moderate hydrophobicity and influences phase transition temperatures, while the butylphenyl group (C4H9-C6H4) contributes to molecular packing and intermolecular interactions .
Its synthesis would involve esterification of 4-(heptyloxy)benzoic acid with 4-butylphenol under acid catalysis, followed by purification via column chromatography .
Properties
CAS No. |
62716-70-5 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-butylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
BALGPDYALLJTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-butylphenol with 4-(heptyloxy)benzoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
4-Butylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-(heptyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Table 1: Comparison of Alkyl Chain Effects on Benzoate Esters
Key Observations :
- Longer alkyl chains (e.g., heptyloxy vs. hexyloxy) reduce melting points and stabilize smectic phases due to enhanced van der Waals interactions .
Substituent Effects: Functional Groups and Polarity
Table 2: Impact of Functional Groups on Benzoate Derivatives
Key Observations :
- Polar groups (e.g., -OH in ) reduce thermal stability of mesophases due to hydrogen bonding competing with LC ordering .
- Lateral substituents (e.g., methoxy in ) disrupt molecular packing, altering phase transitions and optical properties .
- Chiral centers (e.g., in 11EB1M7) enable ferroelectric LC behavior, critical for advanced electro-optical devices .
Fluorinated vs. Non-Fluorinated Analogues
Table 3: Fluorination Effects on Benzoate Cores
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